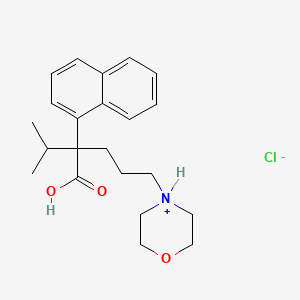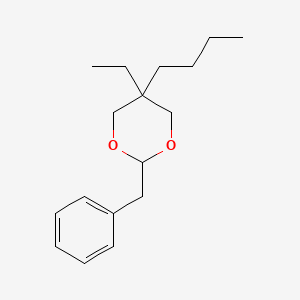![molecular formula C12H13NO2 B13785709 benzyl N-[(1E)-buta-1,3-dienyl]carbamate CAS No. 65899-49-2](/img/structure/B13785709.png)
benzyl N-[(1E)-buta-1,3-dienyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate is an organic compound with the molecular formula C12H13NO2. It is a derivative of carbamic acid and features a benzyl group attached to a buta-1,3-dienyl moiety. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate can be synthesized through the reaction of benzyl chloroformate with buta-1,3-dienylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into this compound alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various substituted benzyl N-[(1E)-buta-1,3-dienyl]carbamates.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of benzyl N-[(1E)-buta-1,3-dienyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: A simpler analog with a benzyl group attached to a carbamate moiety.
Benzyl N-vinyl carbamate: Features a vinyl group instead of a buta-1,3-dienyl group.
Benzyl N-allyl carbamate: Contains an allyl group in place of the buta-1,3-dienyl group.
Uniqueness
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate is unique due to its buta-1,3-dienyl moiety, which imparts distinct reactivity and potential for forming conjugated systems. This structural feature differentiates it from other benzyl carbamates and enhances its utility in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
65899-49-2 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
benzyl N-[(1E)-buta-1,3-dienyl]carbamate |
InChI |
InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2-9H,1,10H2,(H,13,14)/b9-3+ |
InChI-Schlüssel |
LSQDRSXFUSBRBP-YCRREMRBSA-N |
Isomerische SMILES |
C=C/C=C/NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
C=CC=CNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





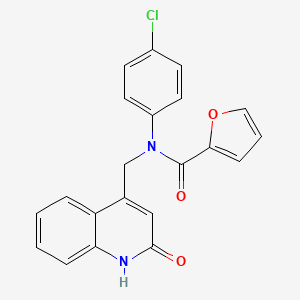
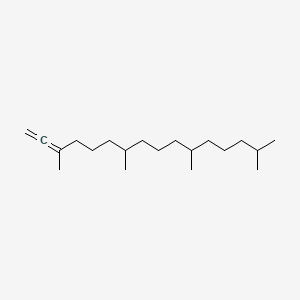


![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)
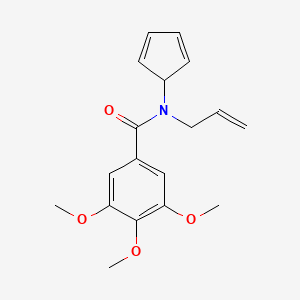
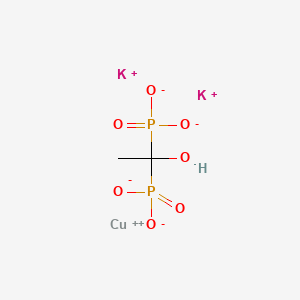
![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)

